molecular formula C6H7F7O B1297591 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol CAS No. 29819-73-6

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Cat. No.: B1297591
CAS No.: 29819-73-6
M. Wt: 228.11 g/mol
InChI Key: NMPABPRKIBGSGW-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a fluorinated alcohol with the molecular formula C6H7F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its reactivity and stability.

Scientific Research Applications

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways involving fluorinated molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is not specified in the available resources. As a specialty product used in proteomics research applications, it may be involved in various biochemical processes .

Safety and Hazards

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is classified as an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol typically involves the fluorination of appropriate precursors. One common method is the reaction of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one with a reducing agent such as sodium borohydride in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced fluorination techniques and catalysts can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one.

    Reduction: Formation of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
  • 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-one
  • 3-(Perfluoroisopropyl)propan-1-ol

Uniqueness

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and reactive fluorinated compounds.

Properties

IUPAC Name

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPABPRKIBGSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337443
Record name 3-(Perfluoroisopropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29819-73-6
Record name 3-(Perfluoroisopropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with scheme (9) above, a 500 mL two neck round bottom flask can be equipped with a thermocouple, agitator, and heating mantle. About 212.1 g (0.599 mole) 4,5,5,5-tetrafluoro-4(trifluoromethyl)-2-iodopentan-1-ol (212.1 g, 0.599 mole) can be added to the flask and heated to about 60° C. to 70° C. From a 100 mL pressure equalized addition funnel, about 196.4 g (0.675 mole) tributyltin hydride can be added drop-wise over a 4 hour period followed by 2 hours of continued heating and stirring. The RF-intermediate 4,5,5,5-tetrafluoro-4(trifluoromethyl)pentan-1-ol, can be obtained through vacuum distillation and verified by gas chromatography/mass spectrometry (m/z 228 (M+), 211 (M+-OH), 159 (M+-CF3)).
Quantity
212.1 g
Type
reactant
Reaction Step One
Quantity
196.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
two
Quantity
500 mL
Type
solvent
Reaction Step Three

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